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Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632 Get Quote

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparison of the in vivo potency of two prominent adenosine

A2A receptor antagonists: ST 1535 and KW-6002 (istradefylline). Both compounds have been

investigated for their therapeutic potential in Parkinson's disease, primarily due to their ability to

modulate dopaminergic neurotransmission. This document summarizes key experimental data,

outlines methodologies from relevant studies, and visualizes the underlying signaling pathways

and experimental workflows.

While direct head-to-head in vivo potency studies with quantitative comparisons like ED50

values in the same experimental setup are not readily available in the reviewed literature, this

guide compiles and presents the existing data from separate studies to offer a comprehensive

overview for the scientific community.

Quantitative Data Summary
The following tables summarize the available quantitative data for ST 1535 and KW-6002,

including in vitro binding affinities and in vivo efficacy in animal models of Parkinson's disease.

Table 1: In Vitro Receptor Binding Affinities
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Compound
Receptor
Subtype

Species Ki (nM) Reference

ST 1535 Adenosine A2A Rat (Striatum) 15 [1]

Adenosine A1 Rat 85 [1]

KW-6002 Adenosine A2A Rat (Striatum) 2.2 [2]

Adenosine A1 Rat >1000 [2]

Table 2: In Vivo Efficacy in Animal Models of Parkinson's Disease

Compound
Animal
Model

Species Endpoint
Potency/Effi
cacy

Reference

ST 1535

Haloperidol-

induced

catalepsy

Mouse
Reversal of

catalepsy

Minimum

Effective

Dose: 1.25

mg/kg (p.o.)

[1]

MPTP-

induced

parkinsonism

Marmoset

Increased

locomotor

activity

Effective at

40 mg/kg

(p.o.)

[1]

KW-6002

Haloperidol-

induced

catalepsy

Mouse
Reversal of

catalepsy

ED50: 0.26

mg/kg (p.o.)
[3]

Reserpine-

induced

catalepsy

Mouse
Reversal of

catalepsy

ED50: 0.26

mg/kg (p.o.)
[3]

6-OHDA-

lesioned
Rat

Potentiation

of L-DOPA

induced

rotations

Effective at 1

mg/kg (p.o.)
[3]

Disclaimer: The in vivo data presented for ST 1535 and KW-6002 are derived from separate

studies. Direct comparison of potency (e.g., MED vs. ED50) should be approached with caution
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due to potential variations in experimental protocols, animal strains, and other laboratory-

specific conditions.

Key Experimental Protocols
This section details the methodologies for the key in vivo experiments cited in this guide.

Haloperidol-Induced Catalepsy in Mice
This model is widely used to screen for compounds with potential anti-parkinsonian activity.

Animals: Male Swiss mice are typically used.

Induction of Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, is administered

intraperitoneally (i.p.) at a dose of 1-2 mg/kg to induce a cataleptic state.[4]

Drug Administration: The test compounds (ST 1535 or KW-6002) or vehicle are administered

orally (p.o.) at various doses, typically 30-60 minutes before the catalepsy assessment.

Assessment of Catalepsy: Catalepsy is measured using the bar test. The mouse's forepaws

are placed on a horizontal bar (e.g., 4 cm high). The time until the mouse removes both

paws from the bar is recorded (latency). A cut-off time (e.g., 120-180 seconds) is usually set.

Data Analysis: The dose-response relationship is analyzed to determine the minimum

effective dose (MED) or the dose that produces a 50% reversal of the cataleptic effect

(ED50).

Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Antagonism in the Basal
Ganglia
ST 1535 and KW-6002 act as antagonists at the adenosine A2A receptor, which is highly

expressed in the striatum, a key component of the basal ganglia motor circuit. In Parkinson's

disease, the loss of dopamine leads to overactivity of the indirect pathway, contributing to motor

symptoms. A2A receptor antagonists can counteract this overactivity.
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Striatal Medium Spiny Neuron (Indirect Pathway)

Downstream Effect

Adenosine A2A Receptor

Adenylyl Cyclase

Stimulates (Gs)

Dopamine D2 Receptor

Inhibits (Gi)

cAMP

Produces

Protein Kinase A

Activates

Increased GABA Release
(Inhibition of Motor Output)

Promotes

Facilitation of Movement

Reduced Inhibition Leads to

Adenosine

Activates

Dopamine

Activates

ST 1535 / KW-6002

Blocks

Start: Acclimatize Mice Administer ST 1535,
KW-6002, or Vehicle (p.o.)

Waiting Period
(e.g., 30-60 min) Administer Haloperidol (i.p.) Waiting Period

(e.g., 30-60 min)
Perform Bar Test

(Measure Latency)
Analyze Data

(Calculate MED / ED50) End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1682632?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682632?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://pubmed.ncbi.nlm.nih.gov/21423433/
https://www.apexbt.com/istradefylline-kw-6002.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xmd2v
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://harvest.usask.ca/items/f0a66b13-50b4-4fe7-8018-766f2b3221a6
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/product/b1682632#st-1535-versus-kw-6002-istradefylline-in-vivo-potency
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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